3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid
Description
This compound is a structurally complex carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4-tert-butylphenyl substituent. Its molecular formula is C₂₀H₃₀N₂O₄, with a molecular weight of 362.47 g/mol. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, while the 4-tert-butylphenyl group contributes to steric bulk and lipophilicity, influencing solubility and receptor binding in biological systems .
Properties
Molecular Formula |
C20H31NO4 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H31NO4/c1-18(2,3)14-11-9-13(10-12-14)15(20(7,8)16(22)23)21-17(24)25-19(4,5)6/h9-12,15H,1-8H3,(H,21,24)(H,22,23) |
InChI Key |
NQAMHWKGSRSZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Chemical Reactions Analysis
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amine functionality during the coupling reactions.
Drug Development: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Biological Studies: The compound is used in studies involving enzyme inhibitors and receptor agonists, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions, allowing for selective reactions at other functional groups . This selective protection and deprotection enable the synthesis of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected amino acid derivatives. Below is a detailed comparison with analogs based on structural variations, physicochemical properties, and biological activity.
Structural Analogs and Substituent Effects
Physicochemical Properties
- Lipophilicity : The 4-tert-butylphenyl group in the target compound increases logP (predicted ≈4.2), making it more lipophilic than analogs like the 3-furyl derivative (logP ≈2.1) .
- Solubility : Polar substituents (e.g., 3-furyl) improve aqueous solubility (~15 mg/mL) compared to the hydrophobic 4-tert-butylphenyl variant (~0.5 mg/mL in water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
